molecular formula C7H15NO2 B3379360 2-(Ethoxymethyl)morpholine CAS No. 156121-16-3

2-(Ethoxymethyl)morpholine

Cat. No. B3379360
M. Wt: 145.2 g/mol
InChI Key: VEZQVRHBUMPHHP-UHFFFAOYSA-N
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Patent
US05166203

Procedure details

4-Benzyl-2-(p-toluenesulfonyloxymethyl)morpholine hydrochloride [cf. Reference Example 11-(1)] (3 g) and sodium ethoxide (2 g) are added to ethanol (150 ml), and the mixture is stirred at 70° C. for 24 hours. The reaction mixture is concentrated under reduced pressure, and to the residue is added saturated aqueous sodium hydrogen carbonate, and the mixture is extracted with ethyl acetate. The extract is washed with saturated aqueous sodium hydrogen carbonate solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent. The residue is purified by silica gel column chromatography (eluted by chloroform-methanol=40:1) and further subjected to bulb-to-bulb distillation (at 162° C., 0.4 mmHg) to give the title compound (0.9 g) as colorless liquid.
Name
4-Benzyl-2-(p-toluenesulfonyloxymethyl)morpholine hydrochloride
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.C([N:9]1[CH2:14][CH2:13][O:12][CH:11]([CH2:15][O:16]S(C2C=CC(C)=CC=2)(=O)=O)[CH2:10]1)C1C=CC=CC=1.[O-][CH2:28][CH3:29].[Na+]>C(O)C>[CH2:28]([O:16][CH2:15][CH:11]1[O:12][CH2:13][CH2:14][NH:9][CH2:10]1)[CH3:29] |f:0.1,2.3|

Inputs

Step One
Name
4-Benzyl-2-(p-toluenesulfonyloxymethyl)morpholine hydrochloride
Quantity
3 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)N1CC(OCC1)COS(=O)(=O)C1=CC=C(C=C1)C
Name
Quantity
2 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 70° C. for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
to the residue is added saturated aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The extract is washed with saturated aqueous sodium hydrogen carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel column chromatography (eluted by chloroform-methanol=40:1)
DISTILLATION
Type
DISTILLATION
Details
further subjected to bulb-to-bulb distillation (at 162° C., 0.4 mmHg)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C)OCC1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 0.9 g
YIELD: CALCULATEDPERCENTYIELD 82.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.